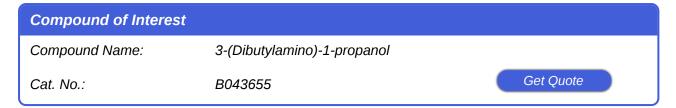




Spectral Analysis of 3-(Dibutylamino)-1propanol: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral information for **3-(Dibutylamino)-1-propanol** (CAS No: 2050-51-3), a tertiary amino alcohol with applications in various chemical syntheses. This document compiles predicted and available spectral data, outlines standardized experimental protocols for spectral acquisition, and presents a logical workflow for these analytical procedures.

Chemical Structure and Properties

IUPAC Name: 3-(dibutylamino)propan-1-ol[1] Molecular Formula: C₁₁H₂₅NO[1] Molecular Weight: 187.32 g/mol [1]

Spectral Data Summary

The following tables summarize the available and predicted spectral data for **3- (Dibutylamino)-1-propanol**. Due to a lack of publicly available experimental spectra for certain techniques, some data is based on computational predictions and analysis of similar chemical structures.

Mass Spectrometry (MS)

An experimental mass spectrum for **3-(Dibutylamino)-1-propanol** is not readily available in public databases. However, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented below.[2]



Adduct	Predicted m/z	
[M+H]+	188.20090	
[M+Na]+	210.18284	
[M-H] ⁻	186.18634	
[M+NH ₄] ⁺	205.22744	
[M+K] ⁺	226.15678	
[M+H-H ₂ O] ⁺	170.19088	
[M]+	187.19307	
Table 1: Predicted m/z values for various		

Table 1: Predicted m/z values for various adducts of 3-(Dibutylamino)-1-propanol.[2]

Infrared (IR) Spectroscopy

An experimental Fourier-transform infrared (FTIR) spectrum of neat **3-(Dibutylamino)-1-propanol** has been recorded.[1] While the full dataset is not publicly available, the characteristic absorption bands expected for its functional groups are tabulated below.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H (alcohol)	3600 - 3200 (broad)	Stretching vibration
C-H (alkane)	3000 - 2850 (strong)	Stretching vibration
C-N (amine)	1250 - 1020 (medium)	Stretching vibration
C-O (alcohol)	1050 - 1150 (strong)	Stretching vibration

Table 2: Expected characteristic infrared absorption bands for **3-(Dibutylamino)-1-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for **3-(Dibutylamino)-1-propanol** are not readily available. The following tables provide predicted chemical shifts (δ) based on the molecular



structure. These predictions are derived from established principles of NMR spectroscopy.

¹H NMR (Predicted)

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-(CH2)3-ОН	~3.6	Triplet	2H
-N-(CH ₂) ₃ -	~2.5	Triplet	2H
-N-(CH ₂ - CH ₂ CH ₂ CH ₃) ₂	~2.4	Triplet	4H
-(CH2)2-CH2-OH	~1.7	Quintet	2H
-N-CH2-CH2- CH2CH3)2	~1.4	Sextet	4H
-N-(CH ₂ CH ₂ -CH ₂ -CH ₃) ₂	~1.3	Sextet	4H
-CH₃	~0.9	Triplet	6Н
-OH	Variable	Singlet	1H

Table 3: Predicted ¹H NMR chemical shifts for **3-(Dibutylamino)-1-propanol**.

¹³C NMR (Predicted)



Carbon Atom	Predicted Chemical Shift (ppm)
-CH ₂ -OH	~60-65
-N-CH₂-	~50-55
-N-(CH ₂) ₂ -	~50-55
-CH ₂ -CH ₂ -OH	~30-35
-N-CH ₂ -CH ₂ -CH ₃	~25-30
-N-(CH2CH2-CH2-CH3)2	~20-25
-CH₃	~10-15

Table 4: Predicted ¹³C NMR chemical shifts for **3-(Dibutylamino)-1-propanol**.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data discussed. Instrument parameters and sample preparation may require optimization.

Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of **3-(Dibutylamino)-1-propanol** in a suitable solvent such as methanol or acetonitrile (typically 1-10 μg/mL).
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., $5-10~\mu L/min$).
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- Mass Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight) over a relevant mass range (e.g., m/z 50-500).



 Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small drop of neat 3-(Dibutylamino)-1-propanol directly onto the crystal of an ATR accessory.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Scan: Acquire the infrared spectrum of the sample.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Dibutylamino)-1-propanol** in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
 - Typically, 8-16 scans are sufficient.

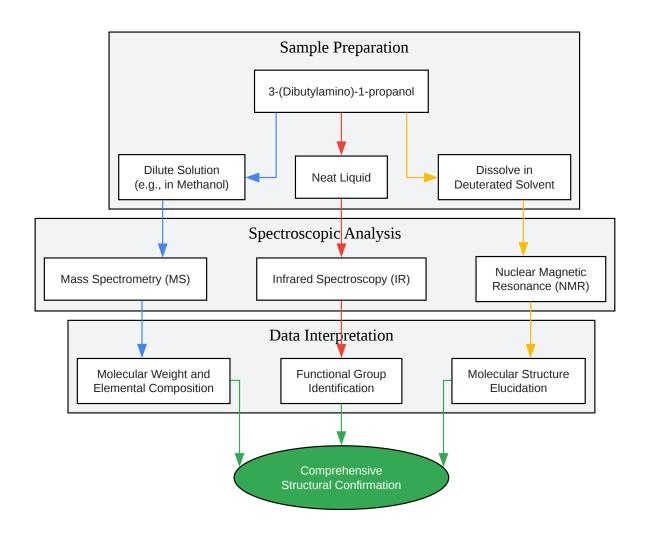


- 13C NMR Acquisition:
 - Switch the spectrometer to the ¹³C frequency.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction using the spectrometer's software.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like **3-(Dibutylamino)-1-propanol**.





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A generalized workflow for the spectral analysis of a chemical compound.

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References

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- 2. PubChemLite 3-(dibutylamino)-1-propanol (C11H25NO) [pubchemlite.lcsb.uni.lu]
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